
1-(2-Fluorobenzyl)piperazine
Overview
Description
1-(2-Fluorobenzyl)piperazine is an organic compound with the molecular formula C11H15FN2 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-fluorobenzyl group
Biochemical Analysis
Cellular Effects
The cellular effects of 1-(2-Fluorobenzyl)piperazine have been studied in the context of cancer research. It has been found to exhibit anticancer activity against MCF7 breast cancer cell line
Molecular Mechanism
It’s known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of 2-fluorobenzyl bromide with piperazine under microwave irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysis and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Various substituted benzyl piperazines.
Scientific Research Applications
Pharmaceutical Development
1-(2-Fluorobenzyl)piperazine is primarily recognized for its role as an intermediate in the synthesis of pharmacologically active compounds. Its structural features allow it to participate in the development of various drugs, particularly those targeting the central nervous system (CNS). The fluorine atom in its structure enhances lipophilicity and receptor binding affinity, making it a valuable building block in medicinal chemistry.
Key Applications:
- Intermediate in Drug Synthesis: FBP is utilized as a precursor in the synthesis of multiple pharmaceutical agents, including those targeting neurological disorders.
- Potential Antidepressant Properties: Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting that FBP derivatives could be explored for similar therapeutic effects .
Biochemical Research
FBP has been employed in biochemical research due to its ability to modulate various biological pathways. Notably, it has been investigated for its interaction with the BRCA1 tBRCT domain, which plays a crucial role in DNA repair mechanisms.
Case Study: BRCA1 tBRCT Inhibition
A study highlighted the development of Bractoppin, a compound derived from FBP, which selectively inhibits phosphopeptide recognition by the BRCA1 tBRCT domain. This inhibition can disrupt intracellular signaling associated with DNA damage repair, offering potential therapeutic avenues for cancers with BRCA mutations .
- Mechanism of Action: Bractoppin competes with cognate phosphopeptides for binding to the BRCA1 tBRCT domain, demonstrating an IC50 value of 47.3 μM, indicating its effectiveness as a selective inhibitor .
Chemical Structure:
- Molecular Formula: C11H14FN
- Molecular Weight: 183.24 g/mol
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This mechanism is particularly relevant in its potential use as an anthelmintic agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2-Chlorobenzyl)piperazine
Uniqueness
1-(2-Fluorobenzyl)piperazine is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical research .
Biological Activity
1-(2-Fluorobenzyl)piperazine is an organic compound with the molecular formula C₁₁H₁₅FN₂, and a molecular weight of approximately 192.25 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions with neurotransmitter receptors, which are pivotal in various physiological processes.
Chemical Structure and Properties
The compound features a piperazine ring substituted at the 1-position with a 2-fluorobenzyl group. The presence of the fluorine atom significantly influences the electronic properties and biological interactions of the molecule. The piperazine ring typically adopts a chair conformation, which is crucial for its interactions with biological targets.
Biological Activities
This compound has been studied for several biological activities:
- Neurotransmitter Modulation : The compound exhibits significant interactions with serotonin (5-HT) and dopamine receptors, making it a candidate for research in mood disorders such as anxiety and depression. Its derivatives have shown varying affinities towards different serotonin receptor subtypes, suggesting potential therapeutic applications in psychiatric conditions.
- Anti-inflammatory Properties : Research indicates that this compound may act as an anti-inflammatory agent, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes like tyrosinase, which is relevant in skin pigmentation processes and may have implications in anti-cancer research.
Interaction Studies
Recent studies have focused on understanding how structural modifications at the benzyl position affect receptor selectivity and potency. Notably, modifications can lead to enhanced binding affinities for specific receptor subtypes, which is critical for developing targeted therapies .
Comparative Analysis with Derivatives
A comparative analysis of this compound with its derivatives reveals distinct biological activities based on structural variations. The following table summarizes some derivatives and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Fluorobenzyl)piperazine | Structure | Exhibits different receptor selectivity |
1-(3-Fluorobenzyl)piperazine | Structure | Varies in biological activity |
1-(2-Chlorobenzyl)piperazine | Structure | Different halogen substitution affects reactivity |
1-(Phenyl)piperazine | Structure | Lacks halogen substitution; different pharmacological profile |
The specific fluorination pattern of this compound enhances its therapeutic potential by influencing binding affinity and selectivity towards various biological targets compared to other piperazine derivatives.
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine with 2-fluorobenzyl chloride or related electrophiles. A common synthetic route includes:
- Reaction Setup : Combine piperazine with 2-fluorobenzyl chloride in an appropriate solvent.
- Reaction Conditions : Maintain under reflux conditions to facilitate nucleophilic substitution.
- Purification : Isolate the product through crystallization or chromatography to achieve high yields while minimizing byproducts.
This method allows researchers to produce the compound efficiently for further studies on its biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNZJBYRPULAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963040 | |
Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-41-8, 89292-78-4 | |
Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Fluorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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